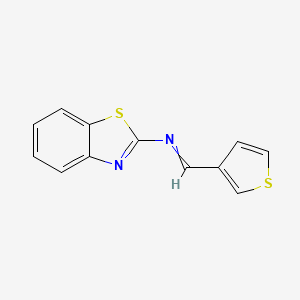
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is an organic compound that features both benzothiazole and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine typically involves the condensation of 2-aminobenzothiazole with a thiophene derivative. The reaction conditions may include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of materials for organic electronics or as intermediates in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the target and the nature of the interaction.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine.
Thiophene: Another building block used in the synthesis.
Benzothiazole derivatives:
Uniqueness
This compound is unique due to the combination of benzothiazole and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
825613-58-9 |
|---|---|
分子式 |
C12H8N2S2 |
分子量 |
244.3 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C12H8N2S2/c1-2-4-11-10(3-1)14-12(16-11)13-7-9-5-6-15-8-9/h1-8H |
InChIキー |
BADQSSPCTKXJQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















